Sanfetrinem cilexitel

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

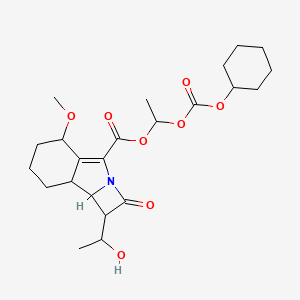

Sanfetrinem cilexetil is an orally available tricyclic beta-lactam antibiotic developed by GlaxoSmithKline in the early 1990s. It is a prodrug of sanfetrinem, designed to be converted into its active form in the body. Sanfetrinem cilexetil has broad-spectrum antibacterial activity against both Gram-negative and Gram-positive bacteria. It has been investigated for its potential use in treating respiratory infections and tuberculosis .

Preparation Methods

The synthesis of sanfetrinem cilexetil involves several key steps. The process begins with the condensation of 2-methyl-2-cyclohexen-1-one with an azetidinone derivative using lithium diisopropylamide in tetrahydrofuran. This reaction produces an enantiomerically pure azetidinone, which undergoes reduction and cyclization to form the tricyclic core structure. The final step involves the esterification of the tricyclic compound with cyclohexyl carbonate to produce sanfetrinem cilexetil .

Chemical Reactions Analysis

Sanfetrinem cilexetil undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. Common reagents used in these reactions include lithium diisopropylamide, palladium on carbon, and potassium tert-butoxide. The major products formed from these reactions include the active form, sanfetrinem, and its various intermediates .

Scientific Research Applications

Sanfetrinem cilexetil has been extensively studied for its potential applications in treating bacterial infections, particularly tuberculosis. It has shown promising activity against drug-resistant strains of Mycobacterium tuberculosis. Additionally, it has been investigated for its use in treating respiratory infections and other bacterial infections. The compound’s broad-spectrum activity and oral bioavailability make it a valuable candidate for further research and development .

Mechanism of Action

Sanfetrinem cilexetil exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins, which are essential for the cross-linking of peptidoglycan chains in the bacterial cell wall. This inhibition leads to the weakening of the cell wall and ultimately causes bacterial cell lysis. The compound’s tricyclic structure enhances its stability and activity against a wide range of bacterial species .

Comparison with Similar Compounds

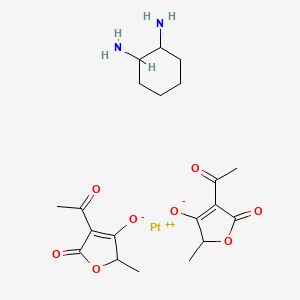

Sanfetrinem cilexetil is unique among beta-lactam antibiotics due to its tricyclic structure and oral bioavailability. Similar compounds include meropenem, imipenem, and cefdinir. While meropenem and imipenem are also beta-lactam antibiotics with broad-spectrum activity, they are typically administered intravenously, limiting their practicality for certain infections. Cefdinir, on the other hand, is an oral cephalosporin with a different mechanism of action and spectrum of activity. Sanfetrinem cilexetil’s combination of oral bioavailability and broad-spectrum activity makes it a valuable addition to the arsenal of beta-lactam antibiotics .

Properties

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 1-(1-hydroxyethyl)-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H33NO8/c1-12(25)17-19-15-10-7-11-16(29-3)18(15)20(24(19)21(17)26)22(27)30-13(2)31-23(28)32-14-8-5-4-6-9-14/h12-17,19,25H,4-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFEICXCLIGZEJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C2C3CCCC(C3=C(N2C1=O)C(=O)OC(C)OC(=O)OC4CCCCC4)OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H33NO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00869917 |

Source

|

| Record name | 1-{[(Cyclohexyloxy)carbonyl]oxy}ethyl 1-(1-hydroxyethyl)-5-methoxy-2-oxo-1,2,5,6,7,8,8a,8b-octahydroazeto[2,1-a]isoindole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00869917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(4-Fluoro-phenyl)-5-pyridin-4-yl-oxazol-2-yl]-1-methyl-piperidin-4-ol](/img/structure/B10782193.png)

![(1R,2R)-cyclohexane-1,2-diamine;(1Z)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;(1E)-1-[(5S)-5-methyl-2,4-dioxooxolan-3-ylidene]ethanolate;platinum(2+)](/img/structure/B10782197.png)

![2-[[(2-Amino-5-chlorophenyl)-phenylmethylidene]amino]guanidine](/img/structure/B10782216.png)

![4-(2-Ethylsulfinylpyridin-3-yl)-1-(1-tetracyclo[6.6.1.02,7.09,14]pentadeca-2,4,6,9,11,13-hexaenylmethyl)piperidin-4-ol](/img/structure/B10782237.png)

![5-[[5-(6-Carbamimidoylnaphthalen-2-yl)oxycarbonylfuran-2-yl]methylamino]-5-oxopentanoic acid](/img/structure/B10782243.png)